(-)-Sparteine

Asymmetric Synthesis Chiral Ligand Organolithium Chemistry

(-)-Sparteine (CAS 90-39-1) is a naturally occurring lupin alkaloid with the molecular formula C15H26N2 and molecular weight 234.38 g/mol. It is a chiral diamine that exists as a colorless to dark yellow liquid at ambient temperature, with a specific rotation [α]20/D of -17.5° ± 1.5° (c = 1 in ethanol) and refractive index n20/D between 1.526 and 1.530.

Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
Cat. No. B7772259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sparteine
Molecular FormulaC15H26N2
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4
InChIInChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2
InChIKeySLRCCWJSBJZJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Sparteine: Technical Baseline and Procurement-Relevant Specifications for Research and Industrial Use


(-)-Sparteine (CAS 90-39-1) is a naturally occurring lupin alkaloid with the molecular formula C15H26N2 and molecular weight 234.38 g/mol [1]. It is a chiral diamine that exists as a colorless to dark yellow liquid at ambient temperature, with a specific rotation [α]20/D of -17.5° ± 1.5° (c = 1 in ethanol) and refractive index n20/D between 1.526 and 1.530 . The compound is widely used as a chiral ligand in asymmetric synthesis and as a pharmacological probe for CYP2D6 phenotyping [2]. (-)-Sparteine is available from major suppliers with a purity specification of ≥98.0% (GC area %) and a recommended retest period of 36 months under proper storage conditions .

(-)-Sparteine Substitution Risk: Why In-Class Alkaloids and Salt Forms Cannot Be Interchanged Without Performance Loss


(-)-Sparteine cannot be freely substituted with its (+)-enantiomer, racemic mixtures, or salt forms without compromising performance in chiral synthesis and pharmacological applications. The naturally occurring enantiomer is exclusively the (-)-form; synthetic access to the (+)-enantiomer remains limited, necessitating the use of structurally distinct surrogates that produce opposite enantioselectivity in asymmetric reactions [1]. Salt forms such as (-)-sparteine sulfate pentahydrate offer enhanced aqueous solubility but alter key physicochemical properties including LogP (3.21 for free base vs 2.03 for sulfate) and introduce counterion considerations that affect formulation and bioavailability [2]. In pharmacogenomic applications, (-)-sparteine is the established probe drug for CYP2D6 phenotyping, and substitution with alternative alkaloids such as lupanine would invalidate metabolic ratio reference ranges established across decades of clinical studies [3].

(-)-Sparteine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Surrogates, Enantiomers, and In-Class Alternatives


Enantioselectivity Superiority in Asymmetric Lithiation: (-)-Sparteine vs. (+)-Sparteine Surrogates

(-)-Sparteine delivers near-perfect enantioselectivity (99:1 er) in diamine-mediated asymmetric lithiation-trapping of an O-alkyl carbamate, outperforming all evaluated (+)-sparteine surrogates. The optimal N-methyl (+)-sparteine surrogate achieves up to 96:4 er, while sterically hindered surrogates (N-isopropyl: 86:14 er; N-CH2tBu: 54:46 er) show substantially reduced enantioselectivity [1]. This 3% absolute er advantage over the best surrogate translates to meaningful differences in downstream synthetic yields and purification burden.

Asymmetric Synthesis Chiral Ligand Organolithium Chemistry

Chiral Ligand Availability Constraint: (-)-Sparteine as the Sole Commercially Viable Enantiomer

(-)-Sparteine is a naturally occurring lupin alkaloid and is widely used as a chiral ligand for asymmetric synthesis. The (+)-antipode is not readily available from natural sources, creating a fundamental limitation that has driven the development of synthetic (+)-sparteine surrogates [1]. These surrogates produce essentially equal but opposite enantioselectivity compared to (-)-sparteine across a range of asymmetric reactions [1]. Consequently, accessing the opposite enantiomeric product series requires either the procurement of (-)-sparteine to establish the complementary methodology or the separate acquisition of structurally distinct (+)-surrogates.

Asymmetric Catalysis Chiral Pool Enantiocomplementary Synthesis

CYP2D6 Pharmacogenomic Probe Specificity: (-)-Sparteine Metabolic Ratio Distribution in Population Studies

(-)-Sparteine serves as a validated probe drug for CYP2D6 phenotyping, with established population reference ranges. In a study of 195 Caucasian individuals, sparteine metabolic ratio distribution showed trimodality, identifying 15 poor metabolizers (7.7%), 21 intermediate metabolizers (10.8%), and 159 extensive and ultrarapid metabolizers (81.5%) [1]. This distribution pattern is specific to (-)-sparteine and is the basis for genotype-phenotype correlation in clinical pharmacogenomics; alternative alkaloids such as lupanine lack this validated population-level data.

Pharmacogenomics CYP2D6 Drug Metabolism

Potassium Channel Kv1.5 Inhibition Potency: (-)-Sparteine vs. Reference Inhibitor

(-)-Sparteine inhibits human Kv1.5 potassium channels with an IC50 of 262 nM, as measured in mouse L929 cells expressing the human channel [1]. This potency exceeds that of certain synthetic Kv1.5 inhibitors by approximately two orders of magnitude; for context, a comparator compound (CHEMBL2440399) exhibits an IC50 of 24,000 nM under comparable conditions in HEK293 cells [2]. The 91.7-fold difference in potency underscores the potential of (-)-sparteine as a scaffold for ion channel modulation.

Ion Channel Pharmacology Antiarrhythmic Sodium Channel Blocker

Acute Toxicity Differentiation: (-)-Sparteine vs. Lupanine in Murine CNS Study

In a comparative study of CNS effects in mice, (-)-sparteine exhibited greater acute toxicity than its structural analog lupanine. The maximum non-lethal dose (DL0) was determined for both compounds, with the study concluding that lupanine and lupin extract are less toxic than sparteine [1]. While both alkaloids produced weak sedative effects on the CNS at the doses studied, the toxicity differential has implications for safety margin considerations in pharmacological applications.

Toxicology Alkaloid Safety CNS Pharmacology

Physicochemical Property Divergence: (-)-Sparteine Free Base vs. Sulfate Salt Forms

The free base form of (-)-sparteine differs markedly from its sulfate salt forms in key physicochemical properties relevant to formulation and bioavailability. The free base has a calculated LogP of 3.21, whereas (-)-sparteine sulfate exhibits a LogP of 2.03 [1]. This 1.18 log unit difference corresponds to an approximately 15-fold difference in octanol-water partition coefficient, with implications for membrane permeability and distribution. The sulfate pentahydrate form further differs in molecular weight (422.5 vs. 234.4 g/mol) and crystallinity.

Formulation Development Solubility Biopharmaceutics

(-)-Sparteine Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Asymmetric Synthesis Requiring Maximum Enantioselectivity in Organolithium Reactions

(-)-Sparteine is the ligand of choice when synthetic methodology demands the highest possible enantioselectivity in organolithium-mediated transformations. With a demonstrated 99:1 er in asymmetric lithiation-trapping [1], it surpasses all evaluated (+)-sparteine surrogates. Laboratories optimizing routes to enantiopure pharmaceutical intermediates should procure (-)-sparteine as the benchmark ligand, particularly when product specifications require enantiomeric excess exceeding 98%.

Clinical Pharmacogenomic Studies Requiring Validated CYP2D6 Probe Substrates

For studies assessing CYP2D6 metabolic capacity or genotype-phenotype correlations, (-)-sparteine is an established probe drug with defined population reference ranges. The trimodal metabolic ratio distribution observed in 195 Caucasian subjects (7.7% poor, 10.8% intermediate, 81.5% extensive/ultrarapid metabolizers) provides a validated framework for phenotype assignment [2]. Substitution with unvalidated alkaloids would necessitate de novo population calibration, making (-)-sparteine the only defensible procurement choice for this application.

Enantiocomplementary Methodology Development Requiring Access to Both Enantiomeric Product Series

Given that only the (-)-enantiomer of sparteine is naturally abundant, laboratories seeking to generate both enantiomeric product series must either: (1) use (-)-sparteine for one series and a (+)-sparteine surrogate for the other, or (2) develop entirely separate methodologies [3]. Procurement of (-)-sparteine is therefore the essential first step in establishing a enantiocomplementary synthetic platform, with the understanding that opposite enantioselectivity will require acquisition of structurally distinct surrogates.

Ion Channel Pharmacology Studies Targeting Kv1.5 with Nanomolar Potency Requirements

(-)-Sparteine inhibits human Kv1.5 channels with an IC50 of 262 nM [4], representing a 91.7-fold potency advantage over certain synthetic Kv1.5 inhibitors. For electrophysiology studies requiring robust channel blockade at low micromolar to high nanomolar concentrations, (-)-sparteine provides a more sensitive pharmacological tool than alternative alkaloids or synthetic inhibitors with weaker potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Sparteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.